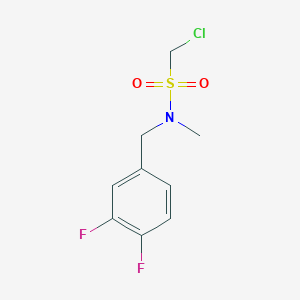
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide is a synthetic organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
The synthesis of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorobenzyl intermediate. This can be achieved through the halogenation of a suitable benzyl precursor using fluorinating agents under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the chloro-difluorobenzyl intermediate with methanesulfonamide. This step typically requires the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chloro and difluorobenzyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can be compared with other sulfonamide compounds, such as:
1-Chloro-n-(2,3-difluorobenzyl)-n-methylmethanesulfonamide: Similar structure but with different fluorine substitution pattern, leading to variations in chemical properties and biological activity.
1-Chloro-n-(3,4-dichlorobenzyl)-n-methylmethanesulfonamide: Contains additional chloro groups, which may affect its reactivity and interactions with biological targets.
1-Chloro-n-(3,4-difluorobenzyl)-n-ethylmethanesulfonamide: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10ClF2NO2S |
|---|---|
Poids moléculaire |
269.70 g/mol |
Nom IUPAC |
1-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |
Clé InChI |
DKVGKCGVKTZSKD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=C(C=C1)F)F)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


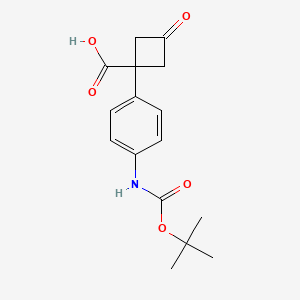
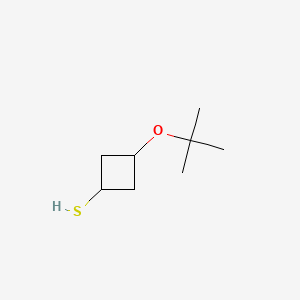
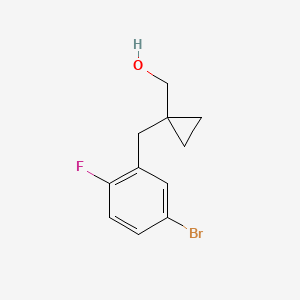


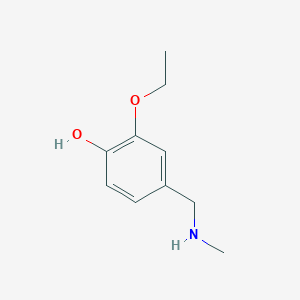


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
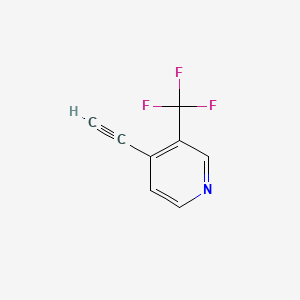

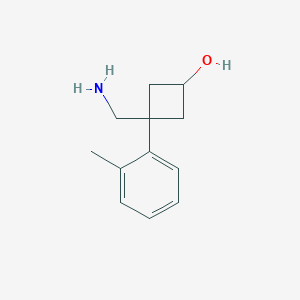
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
